molecular formula C13H11N3O3S B2474878 N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 930473-38-4

N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No.: B2474878
CAS No.: 930473-38-4
M. Wt: 289.31
InChI Key: IMMUQJNORHBTHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methoxy-2-aminobenzothiazole and 3-methylisoxazole-5-carboxylic acid.

    Coupling Reaction: The 6-methoxy-2-aminobenzothiazole is coupled with 3-methylisoxazole-5-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential anti-inflammatory and anti-cancer properties.

    Biological Studies: The compound is used in biological studies to understand its effects on cell cycle regulation and apoptosis.

    Pharmaceutical Development: Due to its biological activities, this compound is a candidate for the development of new pharmaceutical drugs targeting inflammatory diseases and cancer.

Comparison with Similar Compounds

N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide can be compared with other benzothiazole derivatives:

The uniqueness of this compound lies in its specific substitution pattern and the combination of benzothiazole and isoxazole moieties, which contribute to its distinct biological activities.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-7-5-10(19-16-7)12(17)15-13-14-9-4-3-8(18-2)6-11(9)20-13/h3-6H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMUQJNORHBTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.